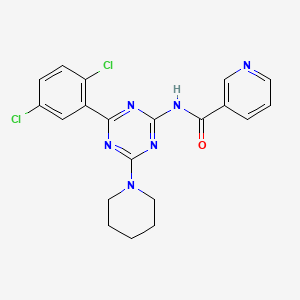
4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride typically involves the reaction of 4-(3-(Dimethylamino)propoxy)aniline with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the pure dihydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator of protein-protein interactions, affecting various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride
- 4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE
Uniqueness
4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
126002-22-0 |
|---|---|
Fórmula molecular |
C16H30Cl2N2O |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
1-[4-[3-(dimethylamino)propoxy]phenyl]-N,N-dimethylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H28N2O.2ClH/c1-14(18(4)5)13-15-7-9-16(10-8-15)19-12-6-11-17(2)3;;/h7-10,14H,6,11-13H2,1-5H3;2*1H |
Clave InChI |
BDVUITJRRASQHH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)OCCCN(C)C)N(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





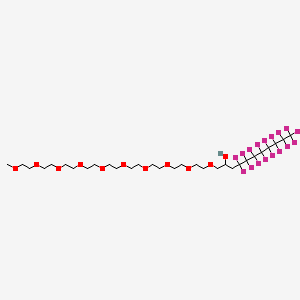
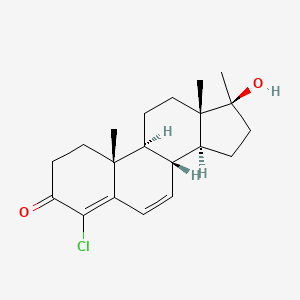
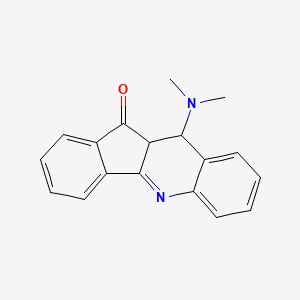
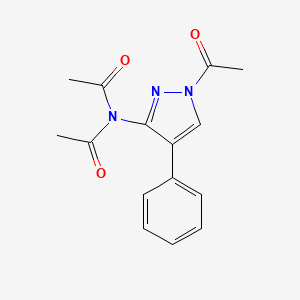
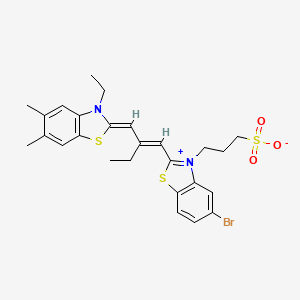
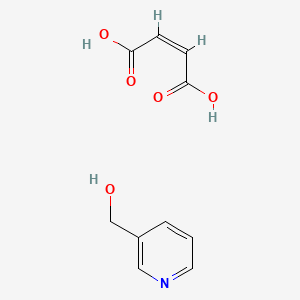

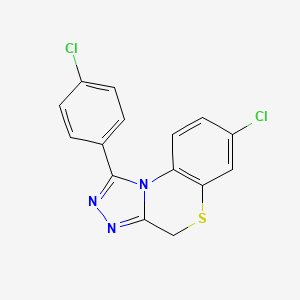
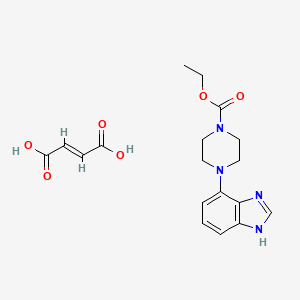
![4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one](/img/structure/B12738162.png)
